N-(2,2,2-Trifluoroethyl)dodecan-1-amine
Description
N-(2,2,2-Trifluoroethyl)dodecan-1-amine is a fluorinated alkylamine derivative characterized by a dodecyl chain (C12) linked to a primary amine group substituted with a 2,2,2-trifluoroethyl moiety. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, significantly altering the compound’s physicochemical properties compared to non-fluorinated analogs. For example, similar N-alkylation reactions involving dodecan-1-amine and trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl halides) are plausible, mirroring methods used for chloroethyl derivatives like 2-chloro-N-(2-chloroethyl)dodecan-1-amine .
The compound’s fluorinated structure enhances metabolic stability and lipophilicity, traits critical in pharmaceutical and agrochemical applications. The trifluoroethyl group reduces the basicity of the adjacent amine nitrogen, as demonstrated in computational studies of analogous compounds like 1-(2,2,2-trifluoroethyl)piperidine . This property can improve bioavailability by minimizing protonation under physiological conditions.
Properties
CAS No. |
70655-36-6 |
|---|---|
Molecular Formula |
C14H28F3N |
Molecular Weight |
267.37 g/mol |
IUPAC Name |
N-(2,2,2-trifluoroethyl)dodecan-1-amine |
InChI |
InChI=1S/C14H28F3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14(15,16)17/h18H,2-13H2,1H3 |
InChI Key |
WCZMBHFMWJVHFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- The trifluoroethyl group reduces nitrogen basicity compared to unsubstituted dodecan-1-amine, as shown in studies of 1-(2,2,2-trifluoroethyl)piperidine, where the CF3 group destabilizes the protonated amine via inductive effects .
- Chloroethyl analogs (e.g., 2-chloro-N-(2-chloroethyl)dodecan-1-amine) exhibit higher reactivity due to the labile Cl substituents but lack the metabolic stability conferred by fluorine .
- Amide derivatives (e.g., N-trifluoroacetyldodecan-1-amine) show negligible basicity, favoring applications requiring inert nitrogen centers .
Thermal and Chemical Stability
While thermal data for this compound are absent in the evidence, insights can be extrapolated:
- Fluorinated alkylamines generally exhibit higher thermal stability than hydrocarbon analogs due to strong C–F bonds. For example, 2,2,2-trifluoroethyl-substituted compounds resist oxidative degradation better than ethyl derivatives .
- In contrast, nitroamine derivatives like TNMA (2,2,2-trinitroethyl-N-nitromethylamine) demonstrate rapid thermal decomposition and explosive behavior, highlighting the destabilizing effect of nitro groups compared to trifluoroethyl .
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